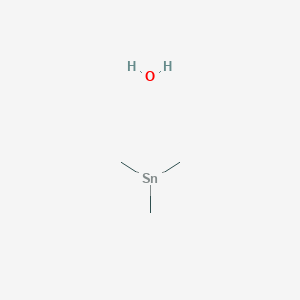
CID 16058218
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 16058218” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 16058218” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production methods for the compound with the identifier “this compound” are designed to scale up the synthesis process while maintaining the purity and yield of the compound. These methods may involve continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “CID 16058218” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound with the identifier “CID 16058218” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “CID 16058218” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity, receptor binding, or signal transduction pathways. The detailed mechanism of action is typically studied through experimental research and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound with the identifier “CID 16058218” can be identified based on their chemical structure and properties. These compounds may share similar functional groups, molecular frameworks, or biological activities.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties and applications. Compared to similar compounds, it may exhibit distinct reactivity, selectivity, or biological activity, making it valuable for specific scientific and industrial applications.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new opportunities for its use and development.
Properties
Molecular Formula |
C3H11OSn |
|---|---|
Molecular Weight |
181.83 g/mol |
InChI |
InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; |
InChI Key |
UABRYPURASNHRO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


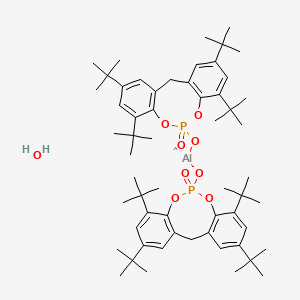
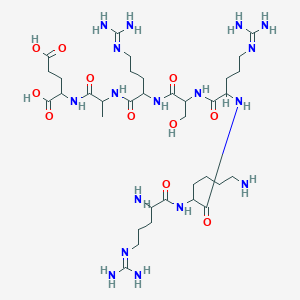
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)


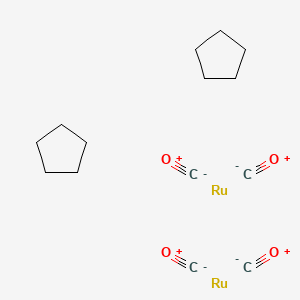
![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)

![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
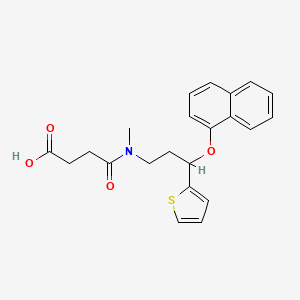
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
